

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Aminobenzhydrazide

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Compound of Interest

Compound Name: 2-Aminobenzhydrazide

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This technical guide provides a comprehensive overview of the crystal structure of **2-Aminobenzhydrazide** (also known as o-Aminobenzoylhydrazide), a molecule of interest in medicinal chemistry due to the biological activities associated with acid hydrazides. This document details the experimental procedures for its synthesis and crystallization, presents its crystallographic data, and discusses its key molecular features as determined by single-crystal X-ray diffraction.

Introduction

2-Aminobenzhydrazide is a versatile chemical intermediate whose derivatives are known to exhibit a range of biological activities, including antimicrobial and antituberculostatic properties. The presence of an amino group ortho to the hydrazide moiety is reported to enhance its biological efficacy. A thorough understanding of its three-dimensional structure is crucial for designing novel derivatives with improved pharmacological profiles and for studying its interaction with biological targets. This guide summarizes the definitive crystal structure analysis of **2-Aminobenzhydrazide**.^[1]

Experimental Protocols

The methodologies for the synthesis, crystallization, and subsequent X-ray diffraction analysis of **2-Aminobenzhydrazide** are outlined below.^[1]

2.1 Synthesis of **2-Aminobenzhydrazide**

A solution of methyl anthranilate (15.1 g, 100 mmol) and hydrazine hydrate (5 mL, 100 mmol) in methanol (150 mL) was refluxed for 7 to 8 hours. Following the reflux period, the solvent was removed under reduced pressure, yielding a solid crystalline product. The resulting solid was filtered and washed with an aqueous alcohol solution (1:3 v/v) to afford the crude product.[1]

2.2 Crystallization

Single crystals of **2-Aminobenzhydrazide** suitable for X-ray diffraction were obtained by recrystallization from ethanol. This process yielded colorless needles of the compound with a melting point of 124°C and a yield of 90%.[1]

2.3 X-ray Data Collection and Structure Refinement

A single crystal with dimensions $0.65 \times 0.44 \times 0.23$ mm was selected for the analysis. Data collection was performed on a BRUKER SMART APEX-CCD diffractometer using Mo K α radiation ($\lambda = 0.71073$ Å). The structure was solved using the SHELXTL-97 software package and refined by the full-matrix least-squares method. Non-hydrogen atoms were refined anisotropically, while hydrogen atoms, located from the difference map, were refined isotropically.[1]

Data Presentation

The crystallographic and key structural data for **2-Aminobenzhydrazide** are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement[1]

| Parameter | Value |
|-----------------------------|--|
| Empirical Formula | C ₇ H ₉ N ₃ O |
| Formula Weight | 151.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2 ₁ |
| Unit Cell Dimensions | |
| a | 23.058(6) Å |
| b | 6.3563(18) Å |
| c | 5.0670(4) Å |
| Volume | 741.5(3) Å ³ |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα ($\lambda = 0.71073$ Å) |
| θ range for data collection | 3.20 - 28.00° |
| Refinement | |
| Final R factor | 0.0538 |

Table 2: Selected Bond Lengths and Angles[1]

| Bond/Angle | Value |
|------------------|---------------------|
| Bond Lengths (Å) | |
| C=O (C1-O1) | 1.236(3) |
| Phenyl C-C | 1.355(5) - 1.403(3) |
| Bond Angles (°) | |
| Phenyl C-C-C | 118.0(2) - 121.5(3) |

Table 3: Torsion Angles[\[1\]](#)

| Atoms | Angle (°) | Conformation |
|---------------------|-----------|----------------|
| O(1)–C(1)–C(2)–C(7) | +31.8(3) | +synperiplanar |
| C(1)–C(2)–C(7)–N(3) | +8.6(13) | +synperiplanar |
| N(1)–N(2)–C(1)–O(1) | +2.9(4) | +synperiplanar |

Molecular and Crystal Structure

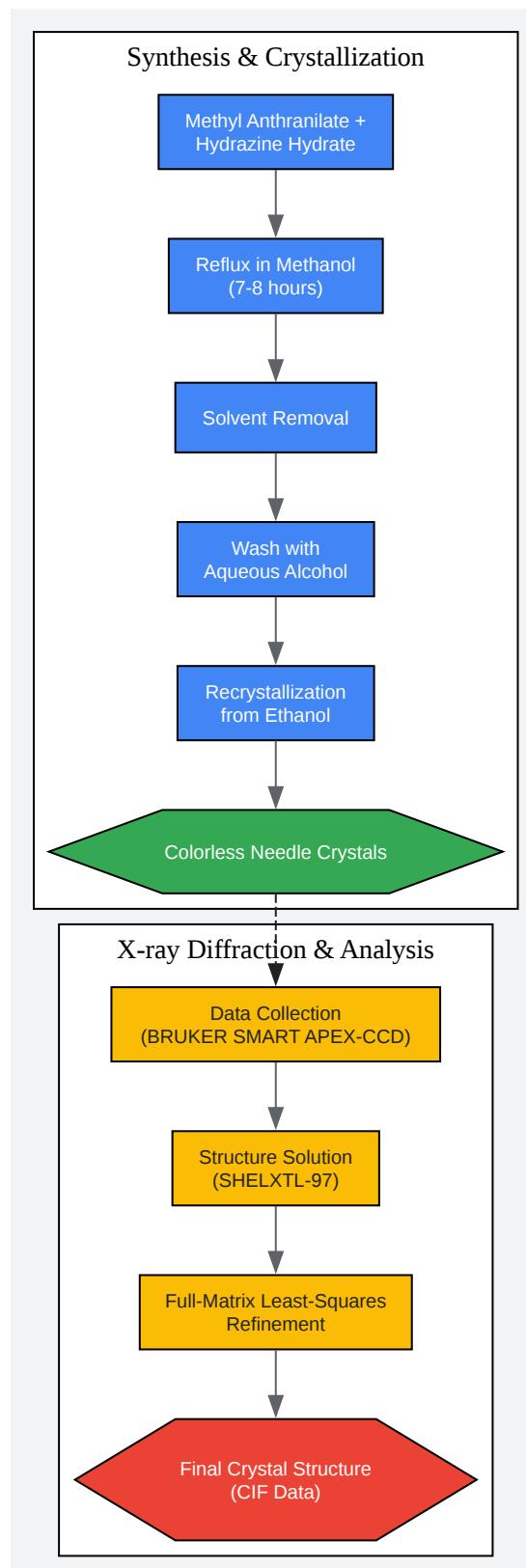
The X-ray crystal structure analysis reveals that the **2-Aminobenzhydrazide** molecule is coplanar. The bond lengths and angles within the phenyl ring are typical for aromatic systems. [\[1\]](#)

The conformation of the hydrazide moiety is such that the N(1) and O(1) atoms are cis to each other, as indicated by the N(1)–N(2)–C(1)–O(1) torsion angle of +2.9(4)°. The C=O bond distance of 1.236(3) Å is characteristic of a typical double bond.[\[1\]](#)

The crystal packing is stabilized by a network of hydrogen bonds. Notably, one of the hydrogen atoms of the amino group (-NH₂) at the ortho position forms an intramolecular hydrogen bond with the carbonyl oxygen atom (O1). Furthermore, the molecules are interconnected through four intermolecular hydrogen bonds, with each molecule linking to two others, forming an extended network.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the crystal structure determination of **2-Aminobenzhydrazide**.



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Caption: Workflow for the synthesis and crystal structure analysis of **2-Aminobenzhydrazide**.

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References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]
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